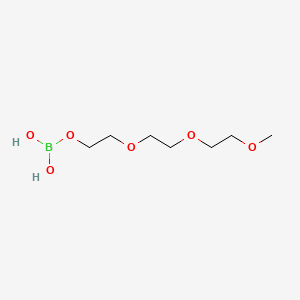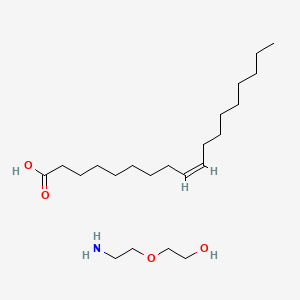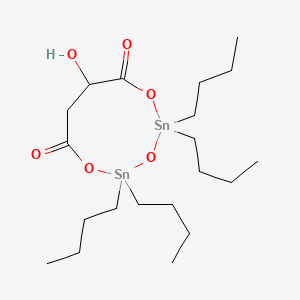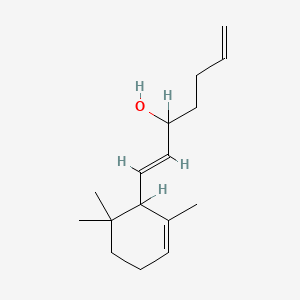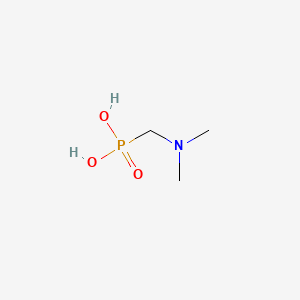
Phosphonic acid, ((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ((dimethylamino)methyl)-, also known as [(dimethylamino)methyl]phosphonic acid, is an organophosphorus compound with the molecular formula C3H11NO6P2. This compound is characterized by the presence of a phosphonic acid group bonded to a dimethylamino methyl group. It is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, ((dimethylamino)methyl)- can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions or through the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid, ((dimethylamino)methyl)- often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((dimethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 140°C .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonic acids. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, ((dimethylamino)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of bone-targeting agents and as a component in medical imaging agents.
Industry: It is employed as a corrosion inhibitor, a flame retardant, and in the functionalization of surfaces.
Mechanism of Action
The mechanism of action of phosphonic acid, ((dimethylamino)methyl)- involves its interaction with various molecular targets and pathways. It can form strong bonds with metal ions, making it effective as a chelating agent. In biological systems, it can mimic the behavior of phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism . The presence of the dimethylamino group enhances its ability to penetrate biological membranes, increasing its efficacy in medicinal applications .
Comparison with Similar Compounds
Phosphonic acid, ((dimethylamino)methyl)- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Aminomethylphosphonic acid: Lacks the dimethylamino group, making it less effective in certain applications.
Dimethylaminomethanediphosphonic acid: Contains two phosphonic acid groups, providing different chemical properties and applications.
Phosphonic acid, (dimethylamino)methylene-: Similar structure but different reactivity and applications.
These comparisons highlight the unique features of phosphonic acid, ((dimethylamino)methyl)-, making it a valuable compound in various fields.
Properties
CAS No. |
35869-68-2 |
|---|---|
Molecular Formula |
C3H10NO3P |
Molecular Weight |
139.09 g/mol |
IUPAC Name |
(dimethylamino)methylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-4(2)3-8(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChI Key |
AVYBHNDWIHYCDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


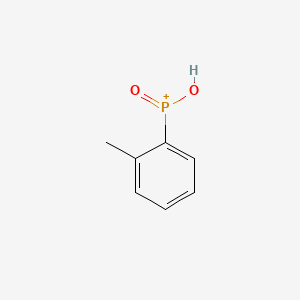
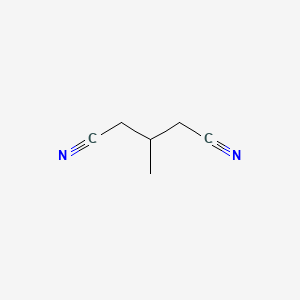
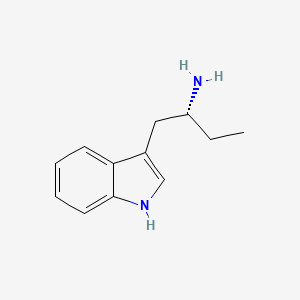
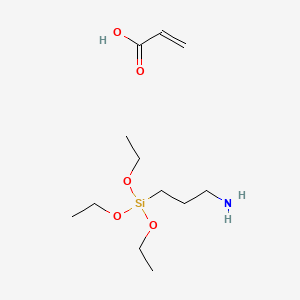
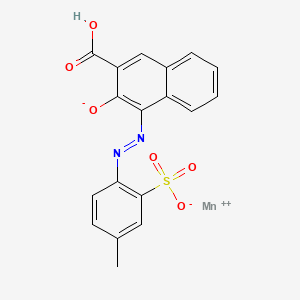
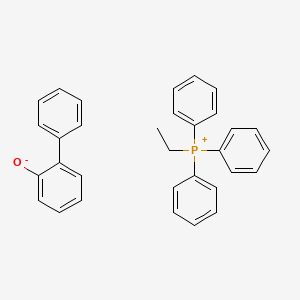
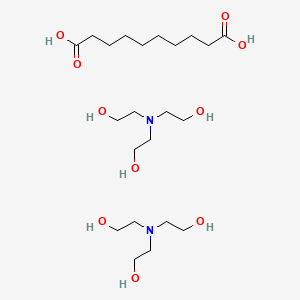
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
